3-[(Benzylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Benzyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that contains a triazole and thiadiazole ring fused together. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high efficiency and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
Benzyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in inflammatory and proliferative pathways . The presence of nitrogen and sulfur atoms allows it to form hydrogen bonds and other interactions with target proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and exhibit various biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a similar thiadiazole ring and are known for their pharmacological properties.
Uniqueness
Benzyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific combination of a triazole and thiadiazole ring fused with a benzyl and pyridinyl group.
Properties
Molecular Formula |
C16H13N5S2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(benzylsulfanylmethyl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13N5S2/c1-2-6-12(7-3-1)10-22-11-14-18-19-16-21(14)20-15(23-16)13-8-4-5-9-17-13/h1-9H,10-11H2 |
InChI Key |
XFKQJFJWFIXYQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NN=C3N2N=C(S3)C4=CC=CC=N4 |
Origin of Product |
United States |
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